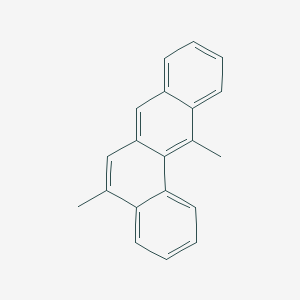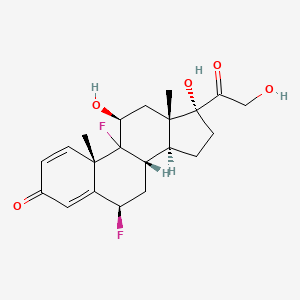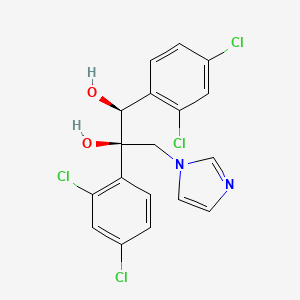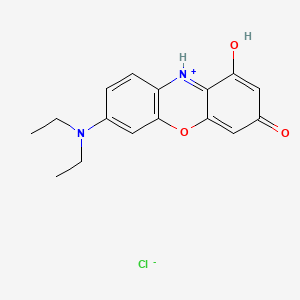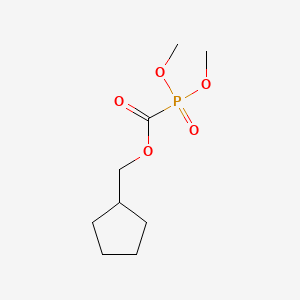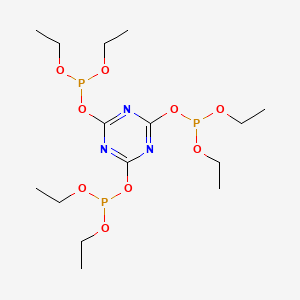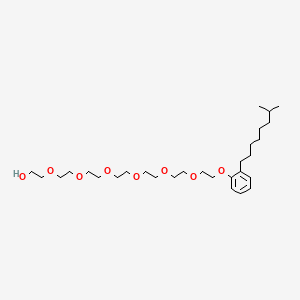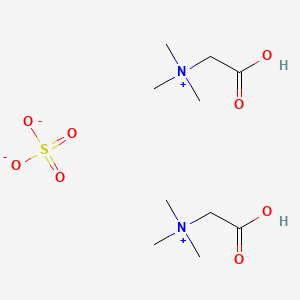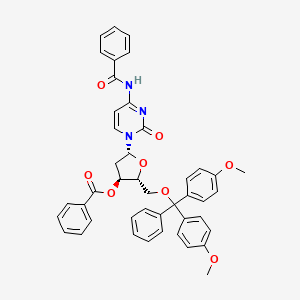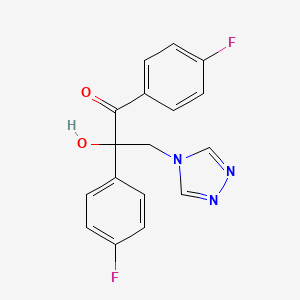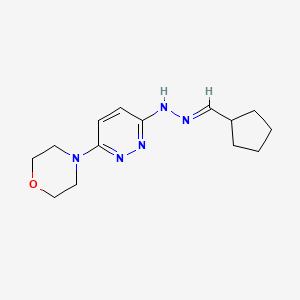
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone is a complex organic compound that features a cyclopentane ring, a carboxaldehyde group, a morpholine ring, and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone typically involves multiple steps. One common method includes the condensation of cyclopentanecarboxaldehyde with 6-(4-morpholinyl)-3-pyridazinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone: shares similarities with other hydrazone derivatives, such as:
Uniqueness
- The presence of the morpholine ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.
Propriétés
Numéro CAS |
90932-09-5 |
|---|---|
Formule moléculaire |
C14H21N5O |
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
N-[(E)-cyclopentylmethylideneamino]-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H21N5O/c1-2-4-12(3-1)11-15-16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h5-6,11-12H,1-4,7-10H2,(H,16,17)/b15-11+ |
Clé InChI |
KJTWLHJSFFNNGS-RVDMUPIBSA-N |
SMILES isomérique |
C1CCC(C1)/C=N/NC2=NN=C(C=C2)N3CCOCC3 |
SMILES canonique |
C1CCC(C1)C=NNC2=NN=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




